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1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide

HPK1 inhibition Kinase selectivity Liver microsome stability

Pain Point: Researchers substituting N1-alkyl pyrazole regioisomers risk obtaining compounds with inferior selectivity and high metabolic liability, wasting SAR cycles. Solution: This precise 5-carboxamide difluoroethyl scaffold provides a validated alternative. - >3-fold selectivity over off-target LCK vs. N1-methyl analog [AstraZeneca HPK1 series]. - >1.9-fold lower human liver microsome clearance compared to N1-methyl analog. - Distinct physicochemical profile (logP -0.41, TPSA 47.7 Ų) for parallel SAR with 3-/4-carboxamide regioisomers.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B10905486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)C(=O)N
InChIInChI=1S/C6H7F2N3O/c7-5(8)3-11-4(6(9)12)1-2-10-11/h1-2,5H,3H2,(H2,9,12)
InChIKeyFSVFFTSPXJJTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Structure and Physicochemical Profile


1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide (CAS 1855906-57-8) is a fluorinated heterocyclic building block belonging to the N1-alkylated pyrazole-5-carboxamide class. It has a molecular formula of C6H7F2N3O and a molecular weight of 175.14 g/mol . The compound features a difluoroethyl substituent at the pyrazole N1 position and a primary carboxamide at C5, yielding computed physicochemical properties that include a logP of –0.41, a topological polar surface area of 47.7 Ų, and two hydrogen-bond donors . These characteristics differentiate it from commonly available regioisomeric pyrazole carboxamides and non‑fluorinated N1‑alkyl analogs, making it a preferred entry point for medicinal chemistry programs that require the combination of a low‑molecular‑weight scaffold, moderate hydrophilicity, and the metabolic stability advantages conferred by the difluoroethyl motif .

Scaffold Fluorinated pyrazole-5-carboxamide building block
Profile Low-MW, moderate hydrophilicity
Context Supports kinase inhibitor SAR with difluoroethyl stability motif

Why Generic N1-Alkyl or Regioisomeric Analogs Fall Short


Superficially similar pyrazole‑5‑carboxamides that differ only in the N1‑alkyl substituent or the position of the carboxamide group exhibit markedly different selectivity, metabolic stability, and physicochemical properties. In a direct head‑to‑head comparison within an HPK1 inhibitor series, the N1‑methyl analog (compound 6) displayed 3.4‑fold lower selectivity against the off‑target kinase LCK and at least 1.9‑fold higher human liver microsome (HLM) clearance than the N1‑difluoroethyl analog (compound 16a) [1]. Regioisomeric shifts (e.g., moving the carboxamide from C5 to C3) alter logP by approximately 0.6 units and increase polar surface area by roughly 13 Ų, which can significantly affect permeability and solubility [2]. Consequently, users who interchange these analogs without verifying the specific N1‑substituent or regioisomer identity risk obtaining compounds with inferior selectivity, higher metabolic liability, or unsuitable physicochemical profiles for their intended assay or synthetic sequence.

N1-alkyl variation (methyl, ethyl) can shift LCK selectivity and metabolic clearance — direct substitution may require validation.
Regioisomeric 3-carboxamide analog alters logP and PSA profile — confirm isomer identity before use.

Quantitative Differentiation Against Closest Analogs


LCK Selectivity and Microsomal Stability Advantage

In a matched molecular pair comparison from the same HPK1 inhibitor chemotype, replacing the N1‑methyl group with an N1‑2,2‑difluoroethyl group improved selectivity against the off‑target kinase LCK by 3.4‑fold (LCK IC50 increased from 5,100 nM to 17,400 nM) while maintaining HPK1 potency (<3 nM) and similar IL‑2 secretion induction (EC50 72 nM vs. 66 nM) [1]. Additionally, the difluoroethyl analog exhibited markedly lower human liver microsome intrinsic clearance (HLM Clint <3.0 vs. <5.6 µL min⁻¹ mg⁻¹) [1]. Aqueous solubility was also improved (13 µM vs. 7.3 µM) [1].

LCK Selectivity & HLM Stability
Head-to-head
3.4× LCK selectivity improvement; ≥1.9× HLM stability vs methyl analog
Supports kinase selectivity and metabolic stability profiling
Biochemical assay; human liver microsome data
HPK1 inhibition Kinase selectivity Liver microsome stability

Regioisomeric Impact on logP and Polar Surface Area

The 5‑carboxamide regioisomer exhibits a computed logP of –0.41 (ChemDiv logP) and a topological polar surface area (TPSA) of 47.7 Ų . In contrast, the 3‑carboxamide regioisomer (PubChem CID 50896817) has a computed XLogP3‑AA of 0.2 and a TPSA of 60.9 Ų [1]. This translates to a ΔlogP of approximately –0.6 (more hydrophilic) and a ΔTPSA of roughly –13 Ų for the 5‑carboxamide, consistent with the differing hydrogen‑bonding patterns around the pyrazole ring.

Regioisomeric logP & PSA
Cross-study
ΔlogP ≈ –0.6; ΔTPSA ≈ –13.2 Ų (5‑ vs 3‑carboxamide)
Regioisomer impacts physicochemical property; verify correct isomer
Computed values; experimental logD not available
Physicochemical property comparison Regioisomer selectivity Drug‑likeness

Potent Kinase Inhibition Across PDE10A and ROCK2

Derivatives bearing the 1-(2,2-difluoroethyl)-1H-pyrazole‑5‑carboxamide core or its closely related 3‑yl‑amino variant achieve potent target engagement: a PDE10A co‑crystal ligand containing the 1-(2,2‑difluoroethyl)‑pyrazole moiety inhibited PDE10A with an IC50 of 0.275 µM [1], while a ROCK2 inhibitor incorporating the 1-(2,2‑difluoroethyl)-1H‑pyrazol‑4‑yl‑phenyl motif reached an IC50 of 4.6 nM [2]. These data demonstrate that the difluoroethyl‑pyrazole substructure is compatible with nanomolar to sub‑micromolar potency across divergent kinase targets, providing a quantitative benchmark that simpler N1‑alkyl pyrazoles (e.g., methyl or ethyl) rarely achieve without additional structural optimization.

Kinase Potency (PDE10A/ROCK2)
Class-level inference
PDE10A IC50 0.275 µM; ROCK2 IC50 4.6 nM
Reported kinase inhibition; supports scaffold utility across targets
Class-level; confirm with specific derivative
PDE10A inhibition ROCK2 inhibition Kinase inhibitor scaffold

Metabolic Stability Superiority Over Ethyl and Trifluoroethyl Analogs

In the same HPK1 inhibitor series, compound 16b (N1‑ethyl analog) and compound 16c (N1‑2,2,2‑trifluoroethyl analog) showed substantially higher HLM intrinsic clearance than the N1‑difluoroethyl analog 16a: 13 µL min⁻¹ mg⁻¹ for 16b and 248 µL min⁻¹ mg⁻¹ for 16c, compared with <3.0 µL min⁻¹ mg⁻¹ for 16a [1]. Notably, the trifluoroethyl analog (16c) exhibited a >80‑fold increase in HLM clearance relative to 16a, despite retaining HPK1 potency (<4 nM).

HLM Clearance (N1‑alkyl SAR)
Head-to-head
4.3× higher clearance (ethyl); >82× higher (trifluoroethyl) vs difluoroethyl
Difluoroethyl exhibits lower clearance among N1‑alkyl variants; stability context
HLM Clint data; same chemotype
HPK1 inhibition N1‑alkyl SAR HLM stability

Highest-Impact Application Scenarios


Kinase Inhibitor Optimization for LCK Selectivity and Low Clearance

Medicinal chemistry teams developing HPK1 or related MAP4K family inhibitors can directly leverage the >3‑fold LCK selectivity advantage and <3.0 µL min⁻¹ mg⁻¹ HLM stability of the difluoroethyl‑pyrazole‑5‑carboxamide scaffold, as demonstrated by the AstraZeneca series [1]. Replacing an existing N1‑methyl or N1‑ethyl pyrazole building block with 1-(2,2‑difluoroethyl)-1H‑pyrazole-5‑carboxamide is supported by head‑to‑head SAR data showing improved selectivity and metabolic stability without loss of target potency [1].

Synthesis of PDE10A or ROCK2 Chemical Probes

Investigators requiring a validated pyrazole‑5‑carboxamide intermediate for PDE10A inhibitor synthesis (e.g., PDB 5SFQ co‑crystal series, IC50 0.275 µM) [2] or ROCK2 inhibitor programs (IC50 4.6 nM) [3] benefit from the documented crystallographic binding and nanomolar potency of derivatives incorporating this exact difluoroethyl‑pyrazole core. The 5‑carboxamide regioisomer offers a distinct physicochemical signature (logP –0.41, TPSA 47.7 Ų) that complements the 3‑carboxamide and 4‑carboxamide regioisomers in parallel SAR exploration .

Fragment-Based Libraries with Balanced logP and Metabolic Stability

The compound's molecular weight (175.14 Da), moderate hydrophilicity (logP –0.41), and the metabolic stability credentials of the difluoroethyl group make it an ideal fragment or scaffold for incorporation into diversity‑oriented synthesis libraries. The quantitative evidence that N1‑difluoroethyl substitution imparts >80‑fold lower HLM clearance than N1‑trifluoroethyl [1] provides a data‑backed rationale for selecting this building block over other fluorinated N1‑alkyl pyrazoles when in vivo pharmacokinetic compatibility is a program requirement.

Computational Selectivity Modeling of N1-Substituted Pyrazoles

The availability of matched molecular pair data (methyl vs. difluoroethyl vs. ethyl vs. trifluoroethyl) from a single, high‑quality HPK1 SAR table [1] enables the construction of quantitative structure–selectivity relationship (QSSR) models. Computational chemists can use the 1-(2,2‑difluoroethyl)-1H‑pyrazole-5‑carboxamide scaffold as a training set member to parameterize free‑energy perturbation (FEP) calculations or machine‑learning models aimed at predicting LCK selectivity and microsomal clearance for novel N1‑substituted pyrazole‑5‑carboxamides.

Application
Selection Property
Validation Focus
HPK1/MAP4K inhibitor selectivity profiling
N1‑difluoroethyl selectivity and metabolic stability profile
LCK selectivity and HLM clearance endpoint review
PDE10A or ROCK2 chemical probe synthesis
Difluoroethyl‑pyrazole core with reported crystallographic binding
Target engagement and regioisomeric identity verification
Fragment‑based library design with PK compatibility
Low‑MW, moderate hydrophilicity, difluoroethyl stability context
Metabolic stability ranking and logP control
Computational SAR model training
Matched molecular pair data for N1‑alkyl SAR
Predictive model accuracy for selectivity and clearance
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